
3-(4-异丙基哌嗪-1-基)-丙胺
描述
3-(4-Isopropyl-piperazin-1-yl)-propylamine, commonly known as IPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPP is a primary amine that belongs to the class of piperazines, which are widely used in medicinal chemistry and drug development.
科学研究应用
- Research Findings : GPR4 (G protein-coupled receptor 4), highly expressed in endothelial cells (ECs), plays a role in acidosis-induced ER stress pathways. Acidosis activates all three arms of the ER stress/unfolded protein response (UPR) in ECs, affecting vascular growth and inflammatory responses .
- Research Findings : A GPR4 inhibitor called EIDIP (2-Ethyl-3-{4-[(E)-3-(4-isopropyl-piperazin-1-yl)-propenyl]-benzyl}-5,7-dimethyl-3H-imidazo[4,5-b]pyridine) reduces acidosis-induced EC inflammation .
Vascular Endothelial Cells and Acidosis
GPR4 Inhibition for EC Inflammation
Proteomics Research
作用机制
Target of Action
The primary target of 3-(4-Isopropyl-piperazin-1-yl)-propylamine is the GPR4 receptor , a proton-sensing receptor expressed in endothelial cells and other cell types . This receptor is fully activated by acidic extracellular pH but exhibits lesser activity at the physiological pH 7.4 and minimal activity at more alkaline pH .
Mode of Action
3-(4-Isopropyl-piperazin-1-yl)-propylamine interacts with the GPR4 receptor, leading to its activation. This activation triggers a cascade of intracellular events, resulting in the expression of a number of inflammatory genes such as chemokines, cytokines, adhesion molecules, NF-κB pathway genes, and prostaglandin-endoperoxidase synthase 2 (PTGS2 or COX-2) and stress response genes such as ATF3 and DDIT3 (CHOP) .
Biochemical Pathways
The activation of GPR4 by 3-(4-Isopropyl-piperazin-1-yl)-propylamine affects several biochemical pathways. It substantially increases the expression of a number of inflammatory genes, indicating the activation of the inflammatory pathway . The NF-κB pathway, a key regulator of immune responses, is also activated . Moreover, the activation of GPR4 leads to the induction of stress response genes, suggesting the involvement of stress response pathways .
Result of Action
The activation of GPR4 by 3-(4-Isopropyl-piperazin-1-yl)-propylamine stimulates the expression of a wide range of inflammatory genes in endothelial cells . This leads to an inflammatory response, which can be observed as increased adhesion of endothelial cells to monocytic cells . Furthermore, the activation of stress response genes suggests that the compound may also induce cellular stress .
Action Environment
The action of 3-(4-Isopropyl-piperazin-1-yl)-propylamine is influenced by the environmental pH. The GPR4 receptor is fully activated by acidic extracellular pH, which is commonly found in the tissue microenvironment of various pathological conditions such as tumors, inflammation, ischemic organs, and sickle cell disease . Therefore, the compound’s action, efficacy, and stability may vary depending on these environmental factors.
属性
IUPAC Name |
3-(4-propan-2-ylpiperazin-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-10(2)13-8-6-12(7-9-13)5-3-4-11/h10H,3-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXMGGLFJGYNBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510233 | |
| Record name | 3-[4-(Propan-2-yl)piperazin-1-yl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4553-26-8 | |
| Record name | 3-[4-(Propan-2-yl)piperazin-1-yl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

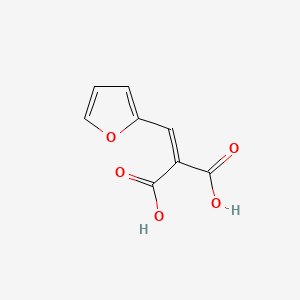
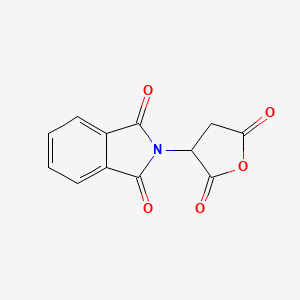
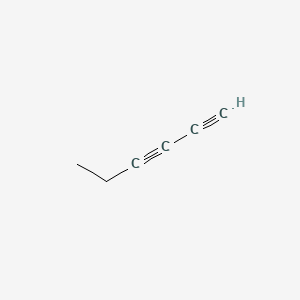

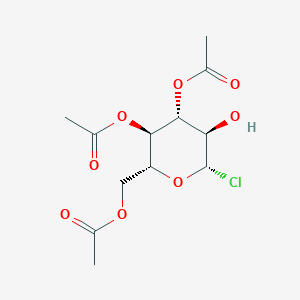
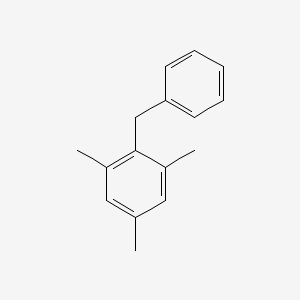
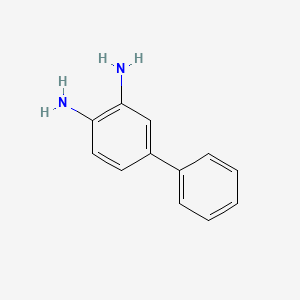
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadec-2-enethioate](/img/structure/B3052741.png)
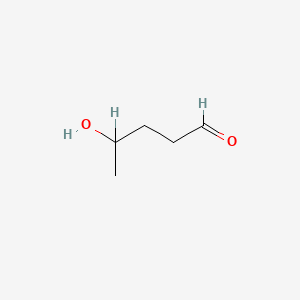
![3-Oxabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B3052744.png)
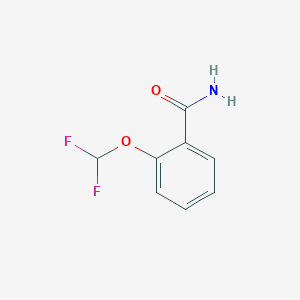

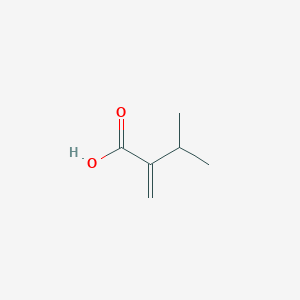
![3-[(3-methylbenzoyl)amino]propanoic Acid](/img/structure/B3052749.png)